1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
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Overview
Description
1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound belonging to the indole class Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and ethylaminoethyl groups are introduced through substitution reactions. These reactions often require the use of alkyl halides and appropriate bases.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: Use as a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-3-ethyl-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
- 1,3-Dihydro-3-ethyl-1-(2-(propylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
Uniqueness
1,3-Dihydro-3-ethyl-1-(2-(ethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
37129-53-6 |
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Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
ethyl-[2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-3-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21-4-2;/h5-13,21H,3-4,14-15H2,1-2H3;1H |
InChI Key |
TXUQDKLZDRFERI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CC[NH2+]CC)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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